N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide
Description
N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a pyrimidine ring, and a propyl group attached to the nitrogen atom
Properties
IUPAC Name |
N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-4-12-5-6-14-15(7-12)23-17(20-14)21-16(22)11(2)13-8-18-10-19-9-13/h8-12H,3-7H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMESCVDJUJGYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=N2)NC(=O)C(C)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the benzothiazole ring using propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a β-diketone under basic conditions.
Coupling of the Benzothiazole and Pyrimidine Rings: The final step involves the coupling of the benzothiazole and pyrimidine rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-5-ylpropanamide can be compared with other similar compounds, such as:
- 1-(2,2-dimethylpropanoyl)-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
- 3-(2-phenylacetamido)-N-[(6R)-6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]propanamide
These compounds share structural similarities with this compound but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzothiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
